N-(3-iodopyridin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-iodopyridin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWPDFUCAJUWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303321 | |
| Record name | N-(3-Iodo-4-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211029-68-4 | |
| Record name | N-(3-Iodo-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211029-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Iodo-4-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodopyridin-4-yl)acetamide typically involves the iodination of pyridine derivatives followed by acetamidation. One common method includes the reaction of 3-iodopyridine with acetic anhydride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and acetamidation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-iodopyridin-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(3-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3-iodopyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Acetamides
The position and type of substituents on the pyridine ring significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Iodine vs. Methyl Groups : Iodine’s larger atomic radius and electron-withdrawing nature reduce solubility compared to methyl-substituted analogs (e.g., N-(3-methylpyridin-4-yl)acetamide) but enhance halogen-bonding interactions in crystal lattices .
Pharmacological Activities of Acetamide Derivatives
While N-(3-iodopyridin-4-yl)acetamide’s bioactivity remains uncharacterized, structurally related acetamides exhibit diverse pharmacological profiles:
- Anticancer Activity : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and analogs show potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (MTT assay) .
- Receptor Modulation: Pyridazinone-acetamide hybrids (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils .
- Chlorophenyl Analogs : Chlorine-substituted acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) are photodegradation products of paracetamol, highlighting stability differences between halogenated derivatives .
Biological Activity
N-(3-iodopyridin-4-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an iodine atom and an acetamide functional group. The presence of the iodine atom is significant as it can influence the compound's biological activity through various mechanisms, including enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives of pyridine-based compounds have shown effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for cryptosporidiosis, particularly in immunocompromised individuals .
The structure-activity relationship studies reveal that modifications in the heteroaryl head group can significantly impact the potency of these compounds. For example, the substitution of different groups on the pyridine ring alters their efficacy against C. parvum .
Inhibition Studies
Inhibition studies have demonstrated that this compound and its analogs interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis. For instance, inhibitors targeting the enzyme LpxC in Pseudomonas aeruginosa have shown promising results, with some analogs exhibiting prolonged activity due to their structural modifications .
Case Studies and Research Findings
Several case studies highlight the drug discovery process involving this compound and its analogs:
- Structure-Kinetic Relationships : Investigations into the structure-kinetic relationships of related compounds have revealed that certain modifications can enhance residence time on target enzymes, thereby improving their pharmacological profiles .
- Efficacy Against Cryptosporidiosis : A study focused on pyridine derivatives found that specific substitutions led to significant improvements in potency against C. parvum, suggesting that this compound could serve as a lead compound for further development .
Data Tables
| Compound Name | Target | EC50 (µM) | Comments |
|---|---|---|---|
| This compound | C. parvum | 2.1 | Modestly potent |
| SLU-2633 | C. parvum | 0.17 | Improved potency over earlier leads |
| PT913 | LpxC | 41 | Long residence time |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-iodopyridin-4-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of a pyridine precursor followed by acetylation. Key steps include:
- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under inert atmosphere at 0–25°C to minimize side reactions.
- Acetylation : Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group.
- Critical Parameters : Temperature control (<50°C) and solvent choice (e.g., dichloromethane or THF) prevent decomposition of the iodopyridine intermediate .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Moisture Sensitivity : Store under nitrogen or in desiccators; track hygroscopicity using dynamic vapor sorption (DVS) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Intermediate : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives for kinase inhibitor development.
- Pharmacophore Modification : The iodine atom facilitates radioisotope labeling (e.g., I) for biodistribution studies .
Advanced Research Questions
Q. How do halogen substitutions (e.g., iodine vs. bromine) at the 3-position of the pyridine ring affect electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal iodine’s strong electron-withdrawing effect, lowering the LUMO energy by ~1.2 eV compared to bromine.
- Experimental Validation : Cyclic voltammetry shows a 150 mV anodic shift in reduction potential for the iodo-derivative, correlating with enhanced electrophilicity .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC values against targets (e.g., tyrosine kinases) using analogs with systematic substitutions (e.g., methyl, methoxy).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., assay pH, solvent DMSO%) .
Q. How can researchers model the conformational dynamics of this compound in solution and protein-bound states?
- Methodological Answer :
- NMR Spectroscopy : Variable-temperature H NMR (VT-NMR) detects rotational barriers of the acetamide group (ΔG‡ ≈ 12–15 kcal/mol).
- X-ray Crystallography : Resolve protein-ligand co-crystals (e.g., with Galectin-3) to identify binding conformers.
- Molecular Dynamics (MD) : Simulate solvated systems (AMBER force field) to map free-energy landscapes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
